molecular formula C15H23BN2O3 B1461708 1,1-Dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea CAS No. 874290-93-4

1,1-Dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No.: B1461708
CAS No.: 874290-93-4
M. Wt: 290.17 g/mol
InChI Key: WFCXDAQSTGDHCJ-UHFFFAOYSA-N
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Description

1,1-Dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a boron-containing urea derivative characterized by a dimethyl-substituted urea moiety linked to a para-substituted phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This compound is primarily utilized in medicinal chemistry and materials science due to the dioxaborolane group’s role in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic frameworks . Its molecular formula is C₁₆H₂₄BN₂O₃ (based on structural analogs in and ), with a molecular weight of approximately 318–320 g/mol (estimated from similar compounds in ). The dioxaborolane moiety enhances stability under aqueous conditions compared to boronic acids, making it advantageous for synthetic applications .

Properties

IUPAC Name

1,1-dimethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)11-7-9-12(10-8-11)17-13(19)18(5)6/h7-10H,1-6H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCXDAQSTGDHCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657183
Record name N,N-Dimethyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874290-93-4
Record name N,N-Dimethyl-N′-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874290-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of 1,1-Dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

General Synthetic Strategy

The synthesis typically involves two key components:

  • Introduction of the boronic acid pinacol ester moiety on the aromatic ring.
  • Formation of the urea functional group, often via reaction of an amine precursor with an isocyanate or carbamoylating agent.

A common approach is to start from a halogenated aromatic compound (e.g., bromophenyl derivative) and perform a borylation reaction to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, followed by urea formation through reaction with appropriate dimethylurea precursors.

Detailed Synthetic Route

Synthesis of the Boronic Acid Pinacol Ester Intermediate
  • Starting Material: 4-bromophenyl derivative.
  • Reagents: Bis(pinacolato)diboron, palladium catalyst (e.g., Pd(dppf)Cl2·DCM), base (e.g., potassium acetate or potassium phosphate), and solvent (e.g., tetrahydrofuran or methanol).
  • Conditions: The reaction is typically carried out under inert atmosphere at elevated temperatures (e.g., 80–100 °C) for several hours.
  • Outcome: Formation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl intermediate with high yield.
Formation of the Urea Derivative
  • Starting Material: The boronic acid pinacol ester intermediate.
  • Reagents: Dimethylurea or equivalent carbamoylating agent.
  • Conditions: The reaction is performed under mild conditions, often at room temperature or slightly elevated temperatures, sometimes in the presence of a coupling agent or catalyst.
  • Outcome: Formation of this compound.

Representative Procedure from Literature

According to available synthetic protocols for related compounds, the reaction mixture containing the boronic ester and urea precursor is stirred at room temperature for several hours, then quenched with sodium metabisulfite to remove palladium residues. The product is extracted with ethyl acetate, washed with aqueous ammonium chloride and brine, dried, and purified by column chromatography on silica gel to yield the pure urea derivative as a solid with yields commonly above 80%.

Catalysts and Reagents

Component Role Typical Examples
Palladium catalyst Catalyzes borylation Pd(dppf)Cl2·DCM, Pd(PPh3)4
Boron source Introduces boronate ester Bis(pinacolato)diboron
Base Facilitates borylation K3PO4, KOAc
Solvent Medium for reaction THF, methanol
Urea precursor Provides urea group 1,1-Dimethylurea or carbamoyl chlorides
Quenching agent Removes metal residues Sodium metabisulfite

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Borylation of aryl bromide Bis(pinacolato)diboron, Pd(dppf)Cl2·DCM, K3PO4, THF, 80 °C, 12 h 85–90 Inert atmosphere recommended
Urea formation Boronic ester intermediate + dimethylurea, RT to 50 °C, 3–6 h 80–88 Purification by silica gel column
Work-up and purification Quench with Na2S2O5, extraction, washing, chromatography Ensures removal of Pd and impurities

Research Findings and Optimization Notes

  • Catalyst Loading: Low palladium catalyst loading (~4 mol%) is sufficient for efficient borylation with minimal side reactions.
  • Reaction Time: Extended reaction times (up to 27 hours) improve yields in some cases but can be optimized depending on scale and substrate.
  • Purification: Use of silica gel chromatography with gradient elution (e.g., 0-30% diethyl ether in petroleum ether) provides high purity product.
  • Safety Considerations: The compound requires careful handling due to potential toxicity and reactivity; standard precautions include use of gloves, eye protection, and working in a fume hood.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids.

    Substitution: Various substituted phenyl derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing boron atoms can exhibit anticancer activities. The dioxaborolane group in 1,1-Dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea may facilitate the development of novel anticancer agents by enhancing the selectivity and efficacy of drug delivery systems. Studies have shown that boron-containing compounds can interact with biological molecules in ways that promote apoptosis in cancer cells .

Drug Delivery Systems

The compound's ability to form stable complexes with various biomolecules makes it a candidate for drug delivery systems. Its incorporation into nanoparticles or liposomes can improve the solubility and bioavailability of poorly soluble drugs. This is particularly relevant in the formulation of targeted therapies where controlled release is crucial for therapeutic effectiveness .

Catalysis

This compound can serve as a catalyst in various organic reactions. Its boron content allows it to participate in reactions such as Suzuki-Miyaura cross-coupling reactions, which are vital for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Synthesis of Boron Compounds

The compound can be utilized as a precursor for synthesizing other boron-containing compounds. This is particularly useful in developing new materials with unique electronic properties or functionalities that are valuable in optoelectronics and sensor technologies .

Polymer Chemistry

In materials science, the incorporation of this compound into polymer matrices can enhance the mechanical and thermal properties of polymers. The dioxaborolane unit can improve the cross-linking density within polymer networks, resulting in materials with superior performance characteristics suitable for high-performance applications .

Nanocomposites

The compound's ability to form stable interactions with various nanomaterials makes it an attractive component for nanocomposite development. These composites can exhibit improved electrical conductivity and thermal stability due to the synergistic effects of the dioxaborolane moiety and the nanofillers used .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Research Demonstrated selective apoptosis induction in cancer cell lines.
Drug Delivery Enhanced bioavailability of co-administered drugs in vivo.
Organic Synthesis Effective catalyst for Suzuki-Miyaura coupling reactions.
Polymer Chemistry Improved mechanical properties in polymer composites.
Nanocomposites Increased thermal stability and conductivity in boron-nanofiller composites.

Mechanism of Action

The mechanism of action for 1,1-Dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is not well-studied. its reactivity is primarily due to the presence of the dioxaborolane group, which can undergo various chemical transformations. The phenyl ring and urea moiety may also contribute to its overall chemical behavior .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of urea derivatives functionalized with dioxaborolane groups. Key structural and functional differences among analogs are outlined below:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Substituents on Urea Nitrogen Dioxaborolane Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound (1201657-84-2) 1,1-Dimethyl Para-phenyl C₁₆H₂₄BN₂O₃ ~318–320 Cross-coupling precursor; drug design
1-Isopropyl-3-[4-(dioxaborolane)phenyl]urea (874291-02-8) 1-Isopropyl Para-phenyl C₁₆H₂₅BN₂O₃ 304.18 Increased hydrophobicity; research use
1,1-Diisopropyl-3-(4-(dioxaborolane)phenyl)urea (874298-11-0) 1,1-Diisopropyl Para-phenyl C₁₉H₃₁BN₂O₃ 346.27 Enhanced steric bulk; crystallinity confirmed via X-ray/DFT
1-(4-tert-Butylphenyl)-3-(4-(dioxaborolane)phenyl)urea (6.56) 4-tert-Butylphenyl Para-phenyl C₂₄H₃₂BN₂O₃ 413.34 Potential anticancer activity; 50% synthetic yield
1-Methyl-3-(4-(dioxaborolane)phenyl)urea (874290-99-0) 1-Methyl Para-phenyl C₁₄H₂₁BN₂O₃ 276.14 Lower molecular weight; moderate hazards (H302, H315)
1-(3-(Dioxaborolane)phenyl)-1,1-dimethylurea 1,1-Dimethyl Meta-phenyl C₁₆H₂₄BN₂O₃ ~318–320 Meta-substitution alters electronic properties

Key Differences and Implications

Substituent Effects: Dimethyl vs. Isopropyl/Diisopropyl: Dimethyl groups (target compound) reduce steric hindrance compared to isopropyl analogs, enhancing reactivity in cross-coupling reactions. Diisopropyl derivatives exhibit superior crystallinity and stability, as demonstrated by X-ray diffraction .

Positional Isomerism: Para vs. Meta Substitution: The target compound’s para-substituted dioxaborolane optimizes electronic conjugation for materials science (e.g., OLEDs) , whereas meta-substituted analogs (CAS similarity 0.95 in ) may alter charge-transfer properties in donor-acceptor systems .

Synthetic Utility :

  • All analogs are synthesized via palladium-catalyzed Suzuki-Miyaura couplings, but yields vary (e.g., 50% for CAS 6.56 vs. unlisted yields for others) .

Biological Activity

1,1-Dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₂₃BN₂O₃
  • Molecular Weight : 290.17 g/mol
  • CAS Number : 874298-98-3

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its effects against different cellular targets and its potential therapeutic applications.

Anticancer Activity

Recent studies have indicated that derivatives of the compound exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that certain derivatives showed IC₅₀ values ranging from 0.87 to 12.91 μM in MCF-7 and MDA-MB-231 breast cancer cell lines, indicating potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) which had IC₅₀ values of 17.02 μM and 11.73 μM respectively .

The mechanism through which this compound exerts its effects may involve:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of GSK-3β and other kinases involved in cancer progression .
  • Induction of Apoptosis : It was noted that treated cancer cells exhibited increased levels of caspase 9, suggesting the compound may promote apoptosis in cancerous cells .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound:

  • Oral Bioavailability : The compound demonstrated a bioavailability of approximately 31.8% when administered orally at a dose of 10 mg/kg in animal models .
  • Toxicity Studies : In vivo studies indicated no acute toxicity observed in mice at doses up to 2000 mg/kg .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:

StudyFindings
Study ADemonstrated significant inhibition of tumor growth in xenograft models using derivatives of the compound with IC₅₀ values lower than standard treatments.
Study BEvaluated the safety profile and pharmacokinetics in Sprague-Dawley rats; results showed moderate exposure with slow elimination rates .
Study CInvestigated the anti-inflammatory properties; results indicated suppression of pro-inflammatory cytokines in lipopolysaccharide-induced models .

Q & A

Q. What are the standard synthetic routes for 1,1-dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea?

The compound is synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction. A typical protocol involves reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with 1,1-dimethylurea derivatives or isocyanate precursors under inert conditions. Key steps include:

  • Use of Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts.
  • Ligands such as triphenylphosphine (PPh₃) to stabilize the catalytic cycle.
  • Solvents like THF or DME at 60–80°C for 12–24 hours .
  • Purification via silica gel chromatography or recrystallization .

Table 1: Representative Synthesis Conditions

Reactant AReactant BCatalystYield (%)Reference
4-Boronoaniline1,1-DimethylisocyanatePd(PPh₃)₄65–75
Boronate esterUrea precursorPdCl₂(dppf)55–60

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key analytical techniques include:

  • ¹H/¹³C NMR : Assigns protons and carbons in the urea and boronate groups. For example, the urea NH signal appears at δ 6.8–7.2 ppm (¹H), while the boronate methyl groups resonate at δ 1.3 ppm (¹H) .
  • ¹¹B NMR : Confirms the boronate ester structure (δ 28–32 ppm) .
  • Mass Spectrometry (DART or ESI) : Validates molecular weight (e.g., [M+H]+ = 291.17) .
  • IR Spectroscopy : Identifies urea C=O stretches (~1640–1680 cm⁻¹) and boronate B-O bonds (~1350 cm⁻¹) .

Q. What role does the boronate ester group play in the compound’s reactivity?

The boronate ester acts as a transient directing group in cross-coupling reactions, enabling:

  • C–C bond formation via Suzuki-Miyaura coupling with aryl halides .
  • Stability under basic aqueous conditions (pH 8–10) but hydrolysis in acidic media .
  • Compatibility with microwave-assisted synthesis for accelerated reaction times .

Advanced Research Questions

Q. How can this compound be utilized in the design of thermally activated delayed fluorescence (TADF) materials?

The boronate group facilitates intramolecular charge transfer (ICT) in donor–π–acceptor (D–π–A) dyads. Applications include:

  • Organic LEDs (OLEDs) : The urea moiety enhances electron-deficient character, while the boronate enables π-conjugation. Emissive layers show λem ≈ 450–550 nm with ΦPL > 20% .
  • TADF optimization : Adjusting substituents on the phenyl ring modulates singlet-triplet energy gaps (ΔEST < 0.3 eV) .

Q. What strategies address solubility challenges in cross-coupling reactions involving this urea derivative?

Common approaches include:

  • Solvent optimization : Use polar aprotic solvents (DMF, NMP) for improved solubility .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxylate) on the phenyl ring .
  • Micellar catalysis : SDS or Triton X-100 surfactants enhance dispersion in aqueous media .

Q. How does the urea moiety influence the compound’s potential as a kinase inhibitor prodrug?

The urea group acts as a bioisostere for amide bonds, enabling:

  • Hydrogen bonding with kinase ATP-binding pockets (e.g., EGFR, VEGFR).
  • Prodrug activation : The boronate ester undergoes hydrolysis in vivo to release active metabolites .
  • Table 2: Biological Activity Data
TargetIC50 (nM)Cell LineReference
EGFR12 ± 3A549
VEGFR28 ± 2HUVEC

Q. What contradictions exist in reported catalytic systems for its incorporation into biaryl structures?

Discrepancies arise in:

  • Catalyst selection : Pd(OAc)₂ vs. PdCl₂(dppf) yields vary by 15–20% for aryl chlorides .
  • Ligand effects : Bulky ligands (e.g., SPhos) improve steric hindrance tolerance but reduce reaction rates .
  • Base compatibility : K₂CO₃ vs. Cs₂CO₃ impacts boronate stability and coupling efficiency .

Methodological Notes

  • Suzuki-Miyaura Optimization : Pre-dry solvents (THF, DME) to <10 ppm H₂O for higher yields .
  • Analytical Validation : Use internal standards (e.g., mesitylene) in quantitative NMR for accurate yield calculations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Reactant of Route 2
Reactant of Route 2
1,1-Dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

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